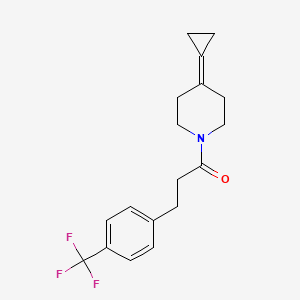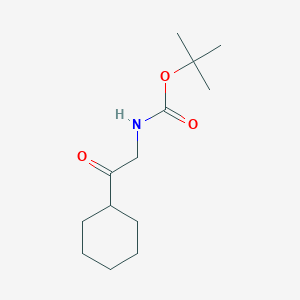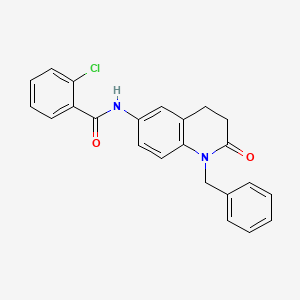
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Photochemistry of Cyclopropyl-Substituted Compounds
Research on cyclopropyl-substituted compounds, such as "1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene," has demonstrated significant photochemical properties. These compounds undergo photolysis at ambient temperature, leading to the formation of dimethylvinylidene, which can be trapped by cyclohexene. This process involves a rearrangement via a putative 1,5-sigmatropic shift followed by an electrocyclic ring opening. The findings from this study provide insights into the behavior of cyclopropyl-substituted compounds under photochemical conditions, which could be relevant to understanding the photochemical properties of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" (Hardikar, Warren, & Thamattoor, 2015).
Antifungal Activity of Triazolyl-Substituted Compounds
A study on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives, revealed high antifungal activity against Candida spp. strains. A derivative with a cyclopropyl substituent exhibited outstanding selectivity and low toxicity, suggesting the potential of cyclopropyl and triazolyl substitutions in enhancing antifungal efficacy. This research could inform applications of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" in developing antifungal agents (Zambrano-Huerta et al., 2019).
Sigma Receptor Ligands
The compound has structural similarities to "1-phenyl-2-cyclopropylmethylamines," which have shown high affinity for sigma receptor subtypes. This affinity is critical for understanding the compound's potential in modulating receptor activity, suggesting its application in neuropharmacology and receptor studies. Notably, specific derivatives exhibited high affinity and selectivity, providing a foundation for exploring "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" in similar contexts (Prezzavento et al., 2007).
In Vitro and In Vivo Metabolism Studies
A potent inhibitor of soluble epoxide hydrolase, "1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)," shares structural features with the compound , particularly in the context of piperidinyl and trifluoromethylphenyl groups. Research into TPPU's metabolism has highlighted the formation of metabolites through hydroxylation and amide hydrolysis, providing insights into the metabolic pathways that similar compounds might undergo. This knowledge is crucial for assessing the pharmacokinetics and potential therapeutic applications of "1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one" (Wan et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)16-6-1-13(2-7-16)3-8-17(23)22-11-9-15(10-12-22)14-4-5-14/h1-2,6-7H,3-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFNNJYJXBLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2475387.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B2475391.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)